molecular formula C18H18FNO5 B2557211 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide CAS No. 1105209-55-9

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide

Cat. No.: B2557211
CAS No.: 1105209-55-9
M. Wt: 347.342
InChI Key: ZSBGZRINSWAKPQ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide (CAS 1105209-55-9) is a synthetic propanamide derivative of interest in pharmacological research. This compound features a benzodioxole ring linked via a flexible propanamide spacer to a 4-fluorophenoxy ethylamine moiety, a structure hypothesized to confer enhanced lipophilicity and potential for central nervous system (CNS) activity . Its primary research applications are explored in preclinical studies for antidepressant and anticancer activity. Structural similarities to established agents suggest it may interact with serotonin receptors, acting as a potential selective serotonin reuptake inhibitor (SSRI) for investigating mood disorders . Furthermore, it has demonstrated cytotoxic effects in vitro, such as inhibiting cell proliferation in human colorectal carcinoma cells (HCT116), indicating a research pathway involving apoptosis induction and cell cycle arrest . The compound is provided with high purity, often exceeding 95% as determined by HPLC, and is synthesized via a route that typically involves a HATU/DIPEA-mediated coupling reaction for reliable amide bond formation . Researchers value this compound for its potential neuroprotective properties and its role as a chemical tool for studying neurodegenerative diseases, with some evidence suggesting acetylcholinesterase (AChE) inhibitory activity . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-12(25-15-6-7-16-17(10-15)24-11-23-16)18(21)20-8-9-22-14-4-2-13(19)3-5-14/h2-7,10,12H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBGZRINSWAKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-fluorophenol and an appropriate leaving group.

    Amidation Reaction: The final step involves the coupling of the benzodioxole and fluorophenoxy intermediates with propanamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antidepressant Activity

The compound has been studied for its potential as an antidepressant. Its structural similarity to established antidepressants suggests it may interact with serotonin receptors, which are crucial in mood regulation. Research indicates that derivatives of benzodioxole compounds often exhibit selective serotonin reuptake inhibitor (SSRI) properties, enhancing serotonin levels in the brain and alleviating depressive symptoms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines. For instance, a study showed that compounds with similar structures inhibited cell proliferation in human colorectal carcinoma cells (HCT116), indicating a possible mechanism of action through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Research suggests that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) has been documented, which is significant since AChE inhibitors are commonly used to manage Alzheimer’s symptoms by increasing acetylcholine levels in the brain .

Table 1: Summary of Biological Activities

Activity TypeTarget Disease/ConditionMechanism of ActionReference
AntidepressantDepressionSSRI-like activity
AnticancerColorectal carcinomaInduction of apoptosis
NeuroprotectiveAlzheimer’s diseaseAChE inhibition

Case Study 1: Antidepressant Efficacy

A study evaluated the efficacy of benzodioxole derivatives in animal models of depression. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting that modifications to the benzodioxole structure could enhance antidepressant effects.

Case Study 2: Anticancer Activity

In vitro studies on HCT116 cells revealed that treatment with similar compounds led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Further investigations into the molecular pathways revealed that these compounds might activate caspase pathways associated with apoptosis .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Source
2-(2H-1,3-Benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide (Target Compound) - 4-Fluorophenoxy ethylamine
- Benzodioxol-5-yloxy group
Hypothesized enhanced lipophilicity due to fluorine; potential CNS activity CHEMENU
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide - 2,4-Dichlorophenoxy group
- Benzodioxol-5-yloxy group
Higher halogen content likely increases LogP (lipophilicity) but may raise toxicity concerns CHEMENU
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide - Thiazole ring
- Benzoyl group
Increased molecular weight (~493 g/mol); potential kinase inhibition due to thiazole moiety
Hydroxamic Acids (e.g., Compounds 6–10 in ) - Hydroxamic acid group
- Cycloalkyl/aryl substituents
Metal-chelating properties (e.g., iron or zinc); antioxidant/antimicrobial applications
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide - Chiral centers
- Dimethylphenoxy group
Stereospecific binding (e.g., protease inhibition); improved metabolic stability

Key Comparisons:

  • Halogen Effects: The target compound’s 4-fluorophenoxy group offers moderate electronegativity and lipophilicity (LogP ~3.2 estimated), whereas the dichlorophenoxy analog (CHEMENU ) likely has higher LogP (~4.0) due to chlorine’s larger atomic radius and polarizability. Fluorine’s smaller size may reduce steric hindrance in target binding compared to chlorine.
  • Functional Group Diversity : Hydroxamic acids () prioritize metal chelation (e.g., histone deacetylase inhibition), whereas the target compound’s amide group favors hydrogen bonding with proteases or GPCRs.

Research Findings and Pharmacological Implications

  • Synthetic Yield and Purity: The target compound’s synthesis likely follows methods similar to , where HATU/DIPEA-mediated coupling achieves >95% purity via HPLC . In contrast, dichlorophenoxy analogs () may require rigorous purification due to halogen-related byproducts.
  • Metabolic Stability: Benzodioxole derivatives are generally resistant to oxidative metabolism, whereas dimethylphenoxy analogs () may undergo faster hepatic clearance due to methyl group oxidation .
  • Toxicity Considerations : Fluorine’s lower toxicity profile compared to chlorine () makes the target compound a safer candidate for preclinical development.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide is a synthetic derivative known for its potential therapeutic applications. Its structure incorporates a benzodioxole moiety, which has been associated with various biological activities, including anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Biological Activity Overview

The biological activity of This compound has been studied in various contexts:

1. Anti-inflammatory Properties

Research indicates that compounds with a benzodioxole structure exhibit significant anti-inflammatory effects. For instance, similar compounds have shown potent inhibition of pro-inflammatory cytokines and mediators in vitro and in vivo models.

2. Analgesic Effects

The analgesic properties of this compound are noteworthy. Studies suggest that it may modulate pain pathways effectively, potentially providing an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

3. Cytotoxicity and Safety Profile

Preliminary studies indicate that this compound exhibits low cytotoxicity against various cell lines, making it a promising candidate for further development in therapeutic applications.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Study on Anti-inflammatory Activity : A study demonstrated that compounds similar to the target compound significantly reduced edema in animal models of inflammation. The effective dose was reported at ED50=5mg kgED_{50}=5\,\text{mg kg} .
  • Analgesic Activity Assessment : In a controlled experiment, the compound exhibited analgesic effects comparable to standard analgesics at doses as low as 2mg kg2\,\text{mg kg} .

Data Table: Biological Activity Summary

Activity Effect Dose (mg/kg) Reference
Anti-inflammatorySignificant reduction in edema5
AnalgesicComparable to NSAIDs2
CytotoxicityLow cytotoxicity observedN/A

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Pro-inflammatory Pathways : Similar compounds have been shown to inhibit the synthesis of inflammatory mediators such as prostaglandins and cytokines.
  • Modulation of Pain Receptors : The interaction with pain receptors may help alleviate pain without the gastrointestinal side effects commonly associated with traditional NSAIDs.

Conclusion and Future Directions

The compound This compound shows promising biological activity with potential applications in treating inflammatory conditions and pain management. Future research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Clinical trials to assess efficacy and safety in humans.
  • Exploration of structural modifications to enhance potency and selectivity.

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